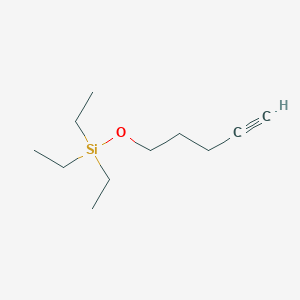

Triethyl(pent-4-ynoxy)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

triethyl(pent-4-ynoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h1H,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKERJRJGIYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611802 | |

| Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174064-03-0 | |

| Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Triethyl Pent 4 Ynoxy Silane Reactivity

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group of triethyl(pent-4-ynoxy)silane is a versatile functional handle for various cycloaddition and hydrosilylation reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathways

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and biocompatibility. thno.orgrsc.org This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov

The catalytic cycle of CuAAC is proposed to involve the formation of a copper(I) acetylide intermediate. nih.govresearchgate.netrsc.org This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst. organic-chemistry.orgresearchgate.net The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and exhibits high regioselectivity, exclusively forming the 1,4-isomer. organic-chemistry.orgnih.gov The reaction is robust and can be carried out in a variety of solvents, including aqueous media, over a wide pH range. organic-chemistry.orgunits.it

The general reaction scheme is as follows:

R-C≡CH + R'-N₃ --(Cu(I))--> 1,4-disubstituted 1,2,3-triazole

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne, Azide |

| Catalyst | Copper(I) source |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusive formation of 1,4-isomer) |

| Reaction Rate | Significantly accelerated compared to uncatalyzed reaction |

| Conditions | Mild, often at room temperature, tolerant to various functional groups and solvents |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications. nih.gov Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a catalyst-free alternative. nih.gov This reaction utilizes a cycloalkyne, where ring strain significantly lowers the activation energy of the cycloaddition with an azide. thieme-connect.deiris-biotech.de

The reactivity in SPAAC is largely governed by the structure of the cycloalkyne. thieme-connect.de Common examples of cycloalkynes used in SPAAC include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and diazacyclononynes (DACNs). iris-biotech.delumiprobe.comresearchgate.net These strained alkynes react readily with azides under physiological conditions without the need for a catalyst. nih.gov The reaction proceeds through a concerted [3+2] cycloaddition mechanism. researchgate.net

For a molecule like this compound, which possesses a linear alkyne, direct participation in SPAAC is not feasible. However, it could be chemically modified to incorporate a strained cyclooctyne (B158145) moiety, thereby enabling its use in SPAAC applications. The choice of cycloalkyne is critical, as it influences the reaction kinetics and the potential for side reactions. rsc.orgrsc.org

Table 2: Comparison of Common Cycloalkynes in SPAAC

| Cycloalkyne | Key Features |

|---|---|

| Dibenzocyclooctyne (DBCO) | Highly reactive, but can be prone to side reactions with thiols. lumiprobe.comresearchgate.net |

| Bicyclo[6.1.0]nonyne (BCN) | Good reactivity and stability. researchgate.net |

| Diazacyclononynes (DACNs) | High reactivity and stability, with increased hydrophilicity. iris-biotech.de |

Hydrosilylation Reactions of the Alkyne Moiety

Hydrosilylation of the terminal alkyne in this compound involves the addition of a Si-H bond across the carbon-carbon triple bond, yielding vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with rhodium, platinum, ruthenium, and cobalt being common choices. mdpi.comacs.orgresearchgate.net The regioselectivity of the addition (α vs. β) and the stereoselectivity (E vs. Z for the β-adduct) are highly dependent on the catalyst and reaction conditions. mdpi.comrsc.org

Platinum catalysts generally favor the formation of the β-(E) isomer. mdpi.com

Rhodium catalysts can lead to the β-(Z) isomer, although this can be influenced by the ligands and substrates. mdpi.comrsc.org

Ruthenium catalysts have been shown to catalyze the trans-addition, leading to α-vinylsilane products from terminal alkynes. nih.gov

Cobalt catalysts are also effective and can provide high regio- and stereoselectivity. researchgate.net

The general reaction can be depicted as:

R-C≡CH + H-SiR'₃ --(Catalyst)--> R-CH=CH-SiR'₃ (β-adduct) or R-C(SiR'₃)=CH₂ (α-adduct)

The choice of silane (B1218182) also plays a role in the reaction outcome. nih.gov

Table 3: Catalyst Effects on Alkyne Hydrosilylation

| Catalyst Type | Predominant Isomer | Reference |

|---|---|---|

| Platinum | β-(E) | mdpi.com |

| Rhodium | β-(Z) | mdpi.comrsc.org |

| Ruthenium | α (trans-addition) | nih.gov |

Other Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The terminal alkyne of this compound can also participate in other cycloaddition reactions.

[2+2] Cycloadditions: Terminal alkynes can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutenes. These reactions are often catalyzed by transition metals, such as rhodium complexes. acs.org Rhodium-catalyzed [2+2] cycloadditions with electron-deficient alkenes have been shown to proceed with high regioselectivity. acs.org Another variation is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines to synthesize β-lactams. organic-chemistry.org

[2+2+2] Cycloadditions: This reaction involves the coupling of three alkyne molecules, or two alkynes and a nitrile or alkene, to form substituted benzenes or pyridines. acs.orgnih.gov These reactions are catalyzed by various transition metals, including niobium, iron, and ruthenium. acs.orgnih.govoup.com The chemoselectivity and regioselectivity of these reactions are significant challenges, especially when using different alkyne components. nih.gov

Reactivity of the Silyl (B83357) Ether Linkage

The triethylsilyl (TES) ether in this compound serves as a protecting group for the primary alcohol. The cleavage of this linkage, or desilylation, regenerates the hydroxyl group.

Selective Desilylation Mechanisms for Hydroxyl Group Regeneration

The triethylsilyl (TES) group is known to be more labile than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) under both acidic and fluoride-mediated conditions. wikipedia.orggelest.com This difference in stability allows for the selective deprotection of a TES ether in the presence of other, more robust silyl ethers. nih.gov

Acid-Catalyzed Deprotection: The mechanism of acid-catalyzed desilylation involves protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the conjugate base or solvent. stackexchange.com The relative rate of acidic cleavage for different silyl ethers is generally: TMS > TES > TBDMS > TIPS. wikipedia.org Reagents commonly used for the acidic cleavage of TES ethers include p-toluenesulfonic acid in methanol (B129727) or formic acid in methanol. nih.govgelest.com

Fluoride-Mediated Deprotection: Fluoride (B91410) ions have a high affinity for silicon and are very effective for cleaving silyl ethers. The mechanism is thought to proceed through a pentacoordinate silicon intermediate. stackexchange.comic.ac.uk Tetrabutylammonium (B224687) fluoride (TBAF) is a common reagent for this purpose. gelest.comyoutube.com The reaction conditions can be tuned to achieve selective deprotection. gelest.com For instance, o-iodoxybenzoic acid (IBX) in DMSO has been shown to selectively cleave TES ethers in the presence of TBDMS ethers. nih.gov

Table 4: Reagents for Selective TES Ether Deprotection

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Formic acid in methanol | Room temperature | Cleaves TES in the presence of TBDMS | nih.gov |

| p-Toluenesulfonic acid in methanol | 0 °C | Cleaves TES | gelest.com |

| o-Iodoxybenzoic acid (IBX) in DMSO | Room temperature | Cleaves TES in the presence of TBDMS | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of Triethyl Pent 4 Ynoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the environment of the silicon atom in Triethyl(pent-4-ynoxy)silane.

¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the triethylsilyl group and the pent-4-ynoxy chain. The ethyl groups on the silicon atom would likely present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a pattern characteristic of many triethylsilane compounds. rsc.orgchemicalbook.com The protons of the pent-4-ynoxy moiety would give rise to signals with chemical shifts influenced by their proximity to the oxygen atom and the terminal alkyne.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are predicted based on data from similar structures. rsc.orgchemicalbook.com The silicon atom in the triethylsilyl group influences the chemical shifts of the adjacent carbon atoms.

²⁹Si NMR spectroscopy, while less common, offers direct information about the silicon environment. For this compound, a single resonance would be expected, with a chemical shift characteristic of a tetra-alkoxysilane.

| Predicted ¹H NMR Chemical Shifts |

| Assignment |

| Si-CH₂-CH₃ |

| Si-CH₂-CH₃ |

| ≡C-H |

| ≡C-CH₂- |

| -CH₂-CH₂-O- |

| -CH₂-O-Si |

| Predicted ¹³C NMR Chemical Shifts |

| Assignment |

| Si-CH₂-CH₃ |

| Si-CH₂-CH₃ |

| ≡C-H |

| ≡C-CH₂- |

| ≡C-CH₂- |

| -CH₂-CH₂-O- |

| -CH₂-O-Si |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups and the sequential coupling along the pent-4-ynoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial in confirming the connectivity between the triethylsilyl group and the pent-4-ynoxy moiety via the Si-O-C linkage.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-H stretching of the alkyl groups, the C-O stretching of the ether linkage, and the characteristic vibrations of the terminal alkyne. chemicalbook.comresearchgate.net The Si-O-C bond would also exhibit a strong and characteristic absorption.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show a strong signal for the C≡C triple bond stretching vibration.

| Predicted Vibrational Frequencies |

| Functional Group |

| ≡C-H stretch |

| C-H stretch (alkyl) |

| C≡C stretch |

| Si-O-C stretch |

| C-O stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₂₂OSi), the expected exact mass can be calculated. The observation of the molecular ion peak with a mass-to-charge ratio (m/z) corresponding to this calculated value, with a high degree of accuracy (typically within a few parts per million), would provide strong evidence for the proposed molecular formula.

| Predicted High-Resolution Mass Spectrometry Data |

| Molecular Formula |

| C₁₁H₂₂OSi |

The fragmentation pattern observed in the mass spectrum would also be expected to be consistent with the structure of this compound, showing losses of ethyl groups and fragments of the pent-4-ynoxy chain.

Theoretical and Computational Chemistry Approaches to Triethyl Pent 4 Ynoxy Silane

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of Triethyl(pent-4-ynoxy)silane would commence with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, the optimized geometry would reveal the spatial orientation of the triethylsilyl group relative to the pent-4-ynoxy chain. Key parameters of interest would include the Si-O bond length and the C-Si-C bond angles, which are influenced by the steric bulk of the ethyl groups compared to methyl groups in the more commonly studied trimethyl analogue.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles for similar compounds.)

| Parameter | Predicted Value |

| Si-O Bond Length | 1.65 Å |

| O-C Bond Length | 1.43 Å |

| C≡C Bond Length | 1.21 Å |

| Si-C (ethyl) Bond Length | 1.88 Å |

| C-Si-C Bond Angle | 108.5° |

| Si-O-C Bond Angle | 125.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond of the pent-4-ynoxy moiety. The LUMO, on the other hand, would likely be distributed over the σ*-antibonding orbitals of the silicon-carbon and silicon-oxygen bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophilic addition at the alkyne. The presence of the triethylsilyl group, with its electron-donating ethyl groups, would be predicted to slightly raise the energy of the HOMO compared to a trimethylsilyl (B98337) analogue, potentially increasing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reactions, providing insights into reaction mechanisms, energetics, and the factors that control selectivity.

Elucidation of Catalytic Mechanisms in this compound Transformations

This compound, with its terminal alkyne, is a versatile substrate for a variety of catalytic transformations, such as hydrosilylation, hydroboration, and click chemistry. Reaction pathway modeling can be used to elucidate the mechanisms of these reactions.

For example, in a platinum-catalyzed hydrosilylation reaction, DFT calculations could be used to model the elementary steps of the catalytic cycle. This would involve locating the structures of intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed energy profile for the entire reaction can be constructed. This would reveal the rate-determining step of the reaction and provide insights into how the catalyst facilitates the transformation. The steric bulk of the triethylsilyl group would be a key factor to investigate, as it could influence the approach of the catalyst and subsequent reagents.

Prediction of Reactivity and Selectivity Profiles

A key strength of computational modeling is its ability to predict the outcome of reactions. For this compound, this could involve predicting the regioselectivity and stereoselectivity of addition reactions to the alkyne.

For instance, in the hydroboration of the terminal alkyne, two possible regioisomers can be formed. By calculating the activation energies for the transition states leading to each product, it is possible to predict which isomer will be formed preferentially. The electronic effects of the triethylsiloxy group, as well as its steric hindrance, would be computationally modeled to understand their influence on the selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the pent-4-ynoxy chain and the rotational freedom around the Si-O and Si-C bonds mean that this compound can adopt a multitude of conformations. Understanding this conformational landscape is important as it can influence the molecule's physical properties and its reactivity.

Conformational analysis can be performed by systematically rotating the key dihedral angles in the molecule and calculating the corresponding energy using quantum mechanical methods. This allows for the identification of low-energy conformers and the energy barriers between them.

For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. nih.gov In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. nih.gov This provides a detailed view of the conformational flexibility of the molecule, including the timescales of different motions. nih.gov For this compound, an MD simulation would reveal the preferred orientations of the triethylsilyl group and the flexibility of the alkoxy chain in different solvent environments. This information is crucial for understanding how the molecule might interact with other molecules, such as in a catalytic reaction or in a biological system.

Flexibility of the Pent-4-ynoxy Chain

The pent-4-ynoxy chain of this compound is characterized by several rotatable bonds, which impart significant conformational flexibility to the molecule. Understanding this flexibility is crucial as it can influence the molecule's physical properties and its reactivity in chemical transformations. The key dihedral angles that define the shape of the pent-4-ynoxy chain are those around the Si-O, O-C1, C1-C2, C2-C3, and C3-C4 bonds.

Computational studies on analogous flexible alkoxy chains, such as 1,2-diphenoxyethane, have shown that the conformational preferences are a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugative effects. nih.gov In the case of this compound, the rotation around the C-C single bonds in the pentyl chain is expected to have rotational barriers typical for alkanes, generally in the range of 3-5 kcal/mol. comporgchem.com This allows for a variety of gauche and anti conformations. The presence of the terminal alkyne group can introduce specific electronic effects that may slightly alter these preferences compared to a simple alkyl chain.

Table 1: Estimated Rotational Barriers for Key Bonds in this compound

| Bond | Estimated Rotational Barrier (kcal/mol) | Notes |

| Si-O | Low | The Si-O-C bond angle is highly flexible. mdpi.com |

| O-C | ~1-3 | Similar to other ethers. |

| C-C (sp3-sp3) | ~3-5 | Typical for alkane chains. comporgchem.com |

| C-C (sp3-sp2) | ~2-4 | Slightly lower than sp3-sp3 due to reduced steric hindrance. |

This table presents estimated values based on general principles of organic chemistry and data for analogous compounds, as direct computational data for this compound is not available.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent environment. Solvation effects can be modeled computationally using either implicit solvent models, where the solvent is treated as a continuum with a specific dielectric constant, or explicit solvent models, which involve simulating the individual solvent molecules around the solute. frontiersin.org

Conformational Changes:

In nonpolar solvents, the conformational preferences of this compound are likely to be dominated by intramolecular forces, such as van der Waals interactions and dipole-dipole interactions. In polar solvents, however, intermolecular interactions between the solute and solvent molecules become more significant. frontiersin.org For instance, polar solvents can stabilize conformations with a larger dipole moment. The oxygen atom in the siloxy group and the π-system of the alkyne can both participate in dipole-dipole interactions with polar solvent molecules.

Reactivity Modulation:

Solvents can affect the reactivity of this compound in several ways. The stability of silyl (B83357) ethers is known to be solvent-dependent. For example, in the presence of a catalyst, cleavage of silyl ethers can be accelerated in protic solvents compared to non-protic solvents. organic-chemistry.org Computational studies can help to elucidate the mechanism of such solvent-assisted reactions by modeling the transition states and reaction pathways in different solvent environments.

The terminal alkyne group is a key reactive site in this compound. Its reactivity in, for example, copper-catalyzed click reactions or other additions, can be modulated by the solvent. nih.govacs.org Solvents can influence the solubility of reactants and catalysts, and they can also directly participate in the reaction mechanism by stabilizing intermediates or transition states. Computational models can be used to study the coordination of solvent molecules to the metal catalyst and the substrate, providing insights into how the solvent influences the stereoselectivity and rate of the reaction.

Table 2: Potential Solvent Interactions with this compound Functional Groups

| Functional Group | Potential Interaction with Polar Protic Solvents (e.g., Methanol) | Potential Interaction with Polar Aprotic Solvents (e.g., Acetonitrile) | Potential Interaction with Nonpolar Solvents (e.g., Toluene) |

| Siloxy Group (Si-O-C) | Hydrogen bonding to the oxygen atom. organic-chemistry.org | Dipole-dipole interactions. | Weak van der Waals interactions. |

| Terminal Alkyne (C≡C-H) | Weak hydrogen bonding from the acidic alkyne proton. | Dipole-induced dipole interactions. | van der Waals interactions. |

| Triethylsilyl Group | Weak dipole-induced dipole interactions. | Weak dipole-induced dipole interactions. | van der Waals interactions. |

This table outlines plausible interactions based on the chemical nature of the functional groups and general principles of solute-solvent interactions.

Applications in Advanced Organic Synthesis Utilizing Triethyl Pent 4 Ynoxy Silane

Building Block for Complex Molecular Architectures

Beyond its role in protection, the bifunctional nature of triethyl(pent-4-ynoxy)silane makes it a valuable building block for the construction of complex molecules. lookchem.com The terminal alkyne provides a reactive handle for carbon-carbon bond formation, while the protected hydroxyl group allows for its incorporation into a growing molecular framework without unwanted side reactions.

Alkynylations and Cross-Coupling Reactions

The terminal alkyne of this compound can readily participate in a variety of powerful carbon-carbon bond-forming reactions. One of the most fundamental transformations is its deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This nucleophilic species can then be used in alkynylation reactions , attacking a wide range of electrophiles, including:

Aldehydes and ketones to form propargyl alcohols.

Epoxides to generate homopropargyl alcohols.

Alkyl halides in substitution reactions.

Furthermore, the terminal alkyne is an excellent substrate for various transition metal-catalyzed cross-coupling reactions . These reactions are fundamental to modern organic synthesis and allow for the efficient construction of complex carbon skeletons. Notable examples include:

Sonogashira Coupling: The palladium- and copper-catalyzed coupling of the terminal alkyne with aryl or vinyl halides to form substituted alkynes.

Heck Coupling: A palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond.

Glaser-Hay Coupling: The copper-catalyzed oxidative homocoupling of two alkyne units to form a 1,3-diyne.

These reactions provide reliable and versatile methods for elaborating the carbon chain and introducing new functional groups.

Stereoselective Transformations

The alkyne moiety of this compound can also be a substrate for various stereoselective transformations, enabling the controlled introduction of new stereocenters. For example, stereoselective reduction of the alkyne can lead to either the cis- or trans-alkene, depending on the chosen reaction conditions.

Lindlar's catalyst or other poisoned palladium catalysts are commonly used for the syn-hydrogenation of alkynes to yield cis-alkenes.

Dissolving metal reductions , such as sodium in liquid ammonia (B1221849), typically result in the anti-reduction to form trans-alkenes.

Furthermore, the alkyne can participate in stereoselective addition reactions, where the approach of the reagent is directed by existing stereocenters in the molecule, or through the use of chiral catalysts.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and are found in a vast array of natural products and pharmaceuticals. nih.govrsc.org The alkynol structure, which can be unmasked from this compound, is a powerful precursor for the synthesis of a wide variety of heterocyclic systems. mdpi.comresearchgate.netresearchgate.net

The combination of the hydroxyl group and the alkyne in the deprotected form of this compound (pent-4-yn-1-ol) allows for intramolecular cyclization reactions to form oxygen-containing heterocycles. These cycloisomerization reactions are often catalyzed by transition metals, particularly gold and platinum salts, which are known to be highly effective in activating alkynes towards nucleophilic attack. mdpi.comresearchgate.net

Depending on the reaction conditions and the specific catalyst employed, various ring sizes can be accessed. For example, intramolecular hydroalkoxylation can lead to the formation of five- or six-membered rings:

5-exo-dig cyclization would lead to the formation of a 2-methylenetetrahydrofuran (B108688) derivative.

6-endo-dig cyclization could potentially yield a dihydropyran derivative.

The versatility of the alkynol motif extends beyond simple cyclization. The alkyne can be functionalized prior to cyclization, or the initial heterocyclic product can be further elaborated, providing access to a diverse range of substituted furans, pyrans, and other related oxygen-containing heterocycles. mdpi.com

| Heterocycle Class | Synthetic Approach from Alkynol |

| Furans/Dihydrofurans | Gold- or other metal-catalyzed intramolecular hydroalkoxylation. mdpi.com |

| Pyrans/Dihydropyrans | Metal-catalyzed intramolecular cyclization. mdpi.com |

| Furanones | Oxidation of intermediate cyclized products. mdpi.com |

Cyclization Reactions Involving the Terminal Alkyne

No specific research data or published studies were identified that detail the use of this compound in cyclization reactions. The terminal alkyne functionality is a well-known precursor for various cyclization pathways, including transition-metal catalyzed cycloisomerizations and radical cyclizations. However, literature specifically documenting the behavior of this compound in such transformations is not available.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Triazoles via Click Chemistry)

While the terminal alkyne group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles, no specific examples or research articles demonstrating the use of this compound in this context have been found. The general utility of terminal alkynes in forming nitrogen-containing heterocycles is well-established, but the specific application of this silane (B1218182) has not been documented in available scientific literature.

Integration into Materials Science and Polymer Chemistry Research

Functional Monomer for Polymer Synthesis

The presence of a terminal alkyne group makes Triethyl(pent-4-ynoxy)silane an attractive monomer for various polymerization techniques, most notably for the synthesis of alkyne-functionalized polymers and polymers with organosilicon-containing backbones.

This compound can be readily polymerized through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click chemistry reaction. drexel.edu This allows for the straightforward synthesis of polymers with pendant triethylsiloxy groups. The resulting polymers can be designed to have a range of molecular weights and architectures. For instance, copolymerization with other azide-functionalized monomers can be used to tune the physical and chemical properties of the final material.

The general scheme for the click polymerization of this compound with a diazide monomer is presented below:

Scheme 1: Click Polymerization of this compound

Where R represents an organic spacer.

A study on the synthesis of alkyne-functionalized photo-cross-linkable polyesters demonstrated the utility of monomers with terminal alkynes in creating elastomers with tunable mechanical properties. researchgate.netnih.govdoi.org While this study did not use this compound specifically, the principles of incorporating alkyne functionalities into a polymer backbone and subsequent cross-linking are directly applicable.

The incorporation of the triethylsiloxy side group into a polymer backbone imparts properties characteristic of organosilicon polymers. kaist.ac.kr These properties are largely due to the nature of the silicon-oxygen bond. Organosilicon polymers are known for their high thermal stability, flexibility at low temperatures, and hydrophobicity. wiley-vch.de The presence of the triethylsiloxy group can therefore be expected to enhance the thermal and mechanical properties of the resulting polymer.

Research into organosilicon polymers has shown that the properties of the polymer can be tuned by varying the organic side groups attached to the silicon atoms. kaist.ac.kr In the case of polymers synthesized from this compound, the triethyl groups provide a degree of steric bulk and hydrophobicity.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Thermal Stability | High | Presence of Si-O-C linkages. |

| Flexibility | Good | The flexibility of the siloxane linkage. |

| Solubility | Soluble in common organic solvents | Due to the organic components of the polymer. |

Surface Modification and Adhesion Promotion

The triethylsiloxy group of this compound can be hydrolyzed to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic substrates. sisib.comdakenchem.com This makes it a useful molecule for surface modification and as an adhesion promoter. researchgate.net

Silane (B1218182) coupling agents are bifunctional molecules that act as a bridge between an inorganic substrate and an organic polymer matrix. sinosil.com One end of the silane molecule reacts with the inorganic surface, while the other end is compatible with or can react with the polymer. dakenchem.com In the case of this compound, the triethylsiloxy group provides the means for attachment to the inorganic surface, while the terminal alkyne group can be used to react with a polymer matrix, for example, through a subsequent click reaction. primescholars.com

The general mechanism for the surface modification of a hydroxylated surface with this compound is as follows:

Hydrolysis: The triethylsiloxy group is hydrolyzed in the presence of water to form a triethylsilanol.

Condensation: The silanol then condenses with the hydroxyl groups on the substrate surface, forming a stable Si-O-Substrate bond and releasing ethanol.

Self-Condensation: Adjacent silanol groups on the surface can also condense with each other to form a cross-linked siloxane network.

This process results in a robust, covalently bound organic layer on the inorganic substrate, with the alkyne groups oriented away from the surface and available for further reactions. nih.gov

This compound can be used to functionalize a variety of inorganic substrates that possess surface hydroxyl groups, such as silica (B1680970), glass, and metal oxides. researchgate.netnih.gov The resulting alkyne-functionalized surface can then be used for a range of applications, including the immobilization of biomolecules, the preparation of stationary phases for chromatography, and the fabrication of sensors.

A study on the surface modification of silica nanoparticles with silanes demonstrated that the density of the grafted silane can be controlled by varying the reaction conditions. researchgate.netnih.gov This allows for the precise tuning of the surface properties of the modified material.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.com The use of functionalized silanes like this compound is a key strategy in the synthesis of these materials, often through a sol-gel process. kaist.ac.krsol-gel.netmdpi.comsol-gel.net

The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a network "sol" that, upon further processing, becomes a rigid "gel". nih.gov By co-condensing this compound with a suitable metal alkoxide, such as tetraethoxysilane (TEOS), a hybrid material can be formed where the organic alkyne-containing fragments are covalently integrated into the inorganic silica network.

The resulting hybrid material would possess the mechanical strength and thermal stability of the silica network, combined with the functionality of the organic alkyne groups. These alkyne groups can then be used for further chemical modifications, allowing for the creation of a wide range of functional materials. kaist.ac.krsol-gel.netsol-gel.net Research on sol-gel synthesized siloxane hybrid materials has shown that the properties of the final material can be finely tuned by controlling the organic functional groups and the sol-gel reaction conditions. kaist.ac.krsol-gel.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Due to a lack of specific research and publicly available data focusing exclusively on the chemical compound “this compound,” a detailed article that strictly adheres to the requested outline cannot be generated at this time. Searches for this specific compound and its applications in the outlined areas of materials science and polymer chemistry did not yield sufficient detailed research findings to produce a thorough and scientifically accurate article.

General information on related compounds, such as other trialkylsilanes and alkoxysilanes, is available and their roles in sol-gel processes and the formation of silicon-based materials are well-documented. However, providing information on these related compounds would deviate from the explicit instruction to focus solely on “this compound.” To maintain scientific accuracy and adhere strictly to the user's request, the article cannot be produced.

Exploration in Bioorganic Chemistry and Chemical Biology Tools

Bioconjugation Strategies Utilizing Click Chemistry

Click chemistry reactions are renowned for their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, making them ideal for biological applications.

Bioorthogonal Labeling of Biomolecules (e.g., Proteins, DNA)

In theory, Triethyl(pent-4-ynoxy)silane could be utilized in the bioorthogonal labeling of biomolecules. This would typically involve the introduction of an azide-modified counterpart onto a biomolecule of interest (such as a protein or a strand of DNA). The subsequent reaction with the alkyne functionality of this compound via CuAAC would result in the formation of a stable triazole linkage, effectively tagging the biomolecule. The triethylsilyl group could then be selectively removed to expose the hydroxyl group for further functionalization or to alter the physicochemical properties of the conjugate. However, specific published examples of this application for this particular silane (B1218182) are not available.

Synthesis of Probes for Cellular Imaging

The synthesis of probes for cellular imaging often relies on the modular assembly of a targeting moiety, a linker, and a reporter molecule (e.g., a fluorophore). This compound could theoretically serve as a linker component in such a construct. For instance, the alkyne could be used to "click" onto an azide-bearing fluorophore, while the silyl-protected alcohol, after deprotection, could be conjugated to a targeting ligand. This modular approach allows for the rapid generation of diverse imaging probes. Despite this potential, there is no specific data in the public domain demonstrating the use of this compound for this purpose.

Scaffold for Design of Molecular Tools and Probes

The structural backbone of a molecule that can be systematically modified to create a library of related compounds is referred to as a scaffold.

Synthesis of Enzyme Inhibitors and Ligands via Click Chemistry

Click chemistry has been widely adopted for the discovery and optimization of enzyme inhibitors and ligands. The triazole ring formed during the click reaction is not just a linker but can also participate in hydrogen bonding and other interactions within an enzyme's active site. A molecule like this compound could serve as a building block in the combinatorial synthesis of potential enzyme inhibitors. Different azide-containing fragments could be "clicked" onto the alkyne, and the resulting library of compounds could be screened for biological activity. No specific research has been published detailing the use of this compound in the synthesis of enzyme inhibitors.

Delivery Systems and Functionalized Biomaterials

The development of advanced drug delivery systems and functionalized biomaterials often leverages click chemistry for the precise attachment of therapeutic agents, targeting ligands, and other functional moieties. This compound's bifunctional nature (alkyne and protected hydroxyl) makes it a candidate for surface modification of biomaterials or for incorporation into the structure of nanoparticles or hydrogels. For example, the alkyne could be used to immobilize the molecule onto an azide-functionalized surface, with the subsequent deprotection of the alcohol providing a site for drug attachment. As with the other potential applications, there is a lack of specific research demonstrating the use of this compound in this context.

Surface Functionalization of Nanoparticles for Bio-Applications

The modification of nanoparticle surfaces is a critical step in preparing them for biological applications, including drug delivery, bioimaging, and diagnostics. Silane coupling agents are frequently employed to functionalize the surfaces of inorganic nanoparticles, providing a versatile platform for the attachment of biomolecules. These agents act as a bridge between the inorganic nanoparticle core and organic functional groups.

This compound, with its terminal alkyne group, is particularly suited for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.

Key Research Findings on Related Systems:

While specific data on this compound is limited, studies on other alkyne-functionalized silanes demonstrate the feasibility and utility of this approach. For instance, nanoparticles functionalized with terminal alkynes can be readily conjugated with a wide variety of azide-containing molecules, such as peptides, proteins, and fluorescent dyes. This allows for the precise control of the nanoparticle's surface chemistry, tailoring it for specific biological targets or functions.

The general process for such functionalization can be outlined as follows:

Silanization: The nanoparticle surface (e.g., silica (B1680970), iron oxide) is treated with this compound. The silane reacts with surface hydroxyl groups to form a stable covalent bond, presenting the terminal alkyne groups on the nanoparticle surface.

Click Reaction: The alkyne-functionalized nanoparticles are then reacted with an azide-modified biomolecule of interest. This reaction results in the formation of a stable triazole linkage, covalently attaching the biomolecule to the nanoparticle.

The table below illustrates the potential combinations of nanoparticles and biomolecules that could be achieved using an alkyne-functionalized silane linker like this compound.

| Nanoparticle Core | Biomolecule (Azide-Modified) | Potential Bio-Application |

| Silica (SiO₂) | Targeting Peptide | Targeted Drug Delivery |

| Iron Oxide (Fe₃O₄) | Fluorescent Dye | Bioimaging (MRI and Fluorescence) |

| Gold (Au) | Antibody | Biosensing and Diagnostics |

| Quantum Dots | DNA Oligonucleotide | Gene Delivery and Sensing |

Interactive Data Table: Hypothetical Functionalization Parameters

| Parameter | Value |

|---|

Polymeric Scaffolds for Cell Culture and Tissue Engineering

Polymeric scaffolds provide a three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation. The ability to functionalize these scaffolds with bioactive molecules is crucial for directing cellular behavior and promoting tissue regeneration.

Similar to nanoparticle functionalization, this compound can be utilized to introduce terminal alkyne groups onto the surface or within the bulk of polymeric scaffolds. This is particularly relevant for scaffolds made from materials that possess surface hydroxyl groups or can be modified to introduce them. The alkyne handles then serve as anchor points for the covalent attachment of bioactive signals via click chemistry.

Research Findings in Scaffold Functionalization:

The literature on tissue engineering extensively covers the modification of scaffolds with bioactive cues. Alkyne-functionalized scaffolds have been shown to be versatile platforms for creating gradients of signaling molecules, which can mimic the complex signaling environment found in native tissues.

For example, a polymeric scaffold could be functionalized with this compound, followed by the click-conjugation of an azide-modified cell-adhesive peptide, such as RGD (arginine-glycine-aspartic acid). This would enhance the biocompatibility of the scaffold and promote cell attachment.

Table of Potential Scaffold Modifications:

| Polymer Scaffold Material | Bioactive Molecule (Azide-Modified) | Desired Cellular Response |

| Poly(lactic-co-glycolic acid) (PLGA) | RGD Peptide | Enhanced cell adhesion |

| Polycaprolactone (PCL) | Growth Factor (e.g., VEGF) | Promotion of angiogenesis |

| Gelatin Methacryloyl (GelMA) | Extracellular Matrix Protein Fragment | Directed cell differentiation |

| Chitosan | Heparin | Sequestration of growth factors |

The use of a versatile linker like this compound would allow for a modular approach to scaffold design, where the base material can be decorated with a variety of bioactive signals to create a tailored microenvironment for specific cell types and tissue applications.

Future Research Directions and Unexplored Avenues for Triethyl Pent 4 Ynoxy Silane

Asymmetric Catalysis Employing Triethyl(pent-4-ynoxy)silane Derivatives

The terminal alkyne in this compound serves as a key functional handle for a variety of asymmetric transformations. Future research could focus on leveraging this reactivity to synthesize chiral molecules with high enantioselectivity. The triethylsilyl ether group can play a dual role: as a protecting group that can be removed under specific conditions, or as a directing group that influences the stereochemical outcome of a reaction.

One promising area is the development of novel chiral ligands derived from this compound. The alkyne can be functionalized to incorporate coordinating atoms such as phosphorus, nitrogen, or sulfur, creating a new class of ligands for transition metal-catalyzed asymmetric reactions. The triethylsilyl group's steric bulk could create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Furthermore, the compound itself can be a substrate in asymmetric catalytic reactions. For instance, asymmetric hydrogenation or hydrosilylation of the alkyne would lead to chiral vinylsilanes, which are valuable intermediates in organic synthesis. Research in this area would involve screening various chiral catalyst systems to achieve high yields and enantiomeric excesses. The development of asymmetric Michael additions using methyl alkynyl ketones catalyzed by diphenylprolinol silyl (B83357) ether suggests that silyl-protected alkynes are viable substrates for generating synthetically important chiral building blocks. acs.org

Table 1: Potential Asymmetric Catalytic Applications of this compound

| Reaction Type | Potential Chiral Product | Catalyst System | Potential Role of Triethylsilyl Group |

| Asymmetric Hydrogenation | Chiral Alkenylsilane | Chiral Rhodium or Ruthenium complexes | Steric influence on stereoselectivity |

| Asymmetric Hydrosilylation | Chiral Vinylsilane | Chiral Platinum or Palladium complexes | Directing group, protecting group |

| Asymmetric Alkynylation | Chiral Propargyl Alcohol | Chiral Zinc or Copper complexes | Protecting group for the alkyne |

| Ligand Synthesis | Chiral Phosphine or Amine Ligands | N/A | Steric bulk to create chiral environment |

Integration into Flow Chemistry and Automated Synthesis Platforms

The unique properties of this compound make it an ideal candidate for integration into modern synthesis technologies like flow chemistry and automated synthesis. Flow chemistry offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes. acs.orgamt.uknih.govvapourtec.comillinois.edu

Future research could explore the use of this compound in continuous flow reactors for reactions such as Sonogashira cross-coupling, click chemistry, or ozonolysis of the alkyne. vapourtec.com The triethylsilyl ether's stability can be assessed under various flow conditions, and its potential for in-line deprotection could be investigated to create multi-step, continuous syntheses.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly generate libraries of compounds derived from this compound. rsc.orgnih.govescholarship.orgresearchgate.netnih.gov By systematically varying reaction partners and conditions, a diverse chemical space can be explored efficiently, accelerating the discovery of new materials or biologically active molecules. This approach would be particularly powerful for synthesizing libraries of discrete oligomers with alkyne functionalities for applications in materials science and biology. nih.govescholarship.org

Advanced Spectroscopic Probes for Reaction Monitoring

The alkyne functionality of this compound provides a unique spectroscopic handle that can be exploited for developing advanced probes for reaction monitoring. The carbon-carbon triple bond has a characteristic Raman and infrared stretching frequency in a relatively uncongested region of the spectrum, making it a potential tag for Surface-Enhanced Raman Spectroscopy (SERS) or infrared spectroscopy.

Future research could focus on designing and synthesizing novel spectroscopic probes based on this compound. For example, the alkyne could be incorporated into a larger molecule that specifically binds to an analyte of interest. Changes in the alkyne's vibrational frequency upon binding could then be used to quantify the analyte. Recent work on alkyne-tagged SERS nanoprobes for detecting copper ions demonstrates the feasibility of this approach. nih.gov

Furthermore, the alkyne can participate in reactions that lead to a significant change in fluorescence, forming the basis for fluorescent probes. The development of fluorescent probes for putrescine detection based on an amino-alkyne click reaction highlights the potential of alkynes in probe design. rsc.orgresearchgate.net The triethylsilyl ether group could be modified to tune the probe's solubility and photophysical properties. Time-resolved infrared spectroscopy could also be used to study the excited-state dynamics of donor-acceptor dyads containing an alkyne bridge, which could lead to the development of novel photoresponsive materials. acs.org

Novel Applications in Supramolecular Chemistry and Self-Assembly

The bifunctional nature of this compound makes it an attractive building block for the construction of novel supramolecular architectures and self-assembling materials. The alkyne can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, or can be used as a reactive site for forming covalent linkages in a self-assembly process.

Future research could explore the synthesis of amphiphilic molecules derived from this compound that can self-assemble in solution to form micelles, vesicles, or other nanostructures. The triethylsilyl ether could provide the hydrophobic component, while the alkyne could be functionalized with a hydrophilic group. Such self-assembled systems could have applications in drug delivery or as nanoreactors.

Moreover, this compound can be used as a monomer for the synthesis of supramolecular polymers. nih.govresearchgate.netnih.gov The alkyne can be used for polymerization through reactions like alkyne metathesis or click chemistry. The resulting polymers could have interesting properties, such as self-healing or stimuli-responsiveness, depending on the nature of the linkages and the side chains. The synthesis of azide (B81097)/alkyne-functionalized oligomeric silsesquioxanes points towards the potential of using silyl-alkyne building blocks in creating functional materials. tuwien.at

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool to predict and understand the reactivity and selectivity of molecules like this compound, thereby guiding future experimental work. Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict transition state energies, and rationalize the stereochemical outcomes of reactions.

A key area for future computational investigation is the role of the triethylsilyl ether as a directing group. By modeling the coordination of the ether oxygen to a metal catalyst, it may be possible to design reactions where the silyl ether controls the regioselectivity or stereoselectivity of transformations at the alkyne.

Furthermore, computational screening of potential catalysts for asymmetric reactions involving this compound could accelerate the discovery of highly efficient and selective catalytic systems. Modeling the interactions between the substrate, ligand, and metal center can provide insights into the origins of enantioselectivity and help in the rational design of improved chiral ligands. While specific computational studies on this molecule are lacking, the principles of catalyst and reaction design are well-established and could be readily applied. uni-muenster.deelsevier.commdpi.commdpi.comscilit.com

Table 2: Summary of Future Research Directions

| Research Area | Key Focus | Potential Impact |

| Asymmetric Catalysis | Synthesis of chiral ligands and substrates | Access to new chiral building blocks for pharmaceuticals and materials |

| Flow Chemistry & Automation | Development of continuous synthesis and high-throughput screening | More efficient, safer, and scalable chemical production; accelerated discovery |

| Spectroscopic Probes | Design of alkyne-based probes for reaction monitoring and sensing | New analytical tools for chemistry, biology, and medicine |

| Supramolecular Chemistry | Creation of self-assembling materials and supramolecular polymers | Advanced materials with novel properties for various applications |

| Computational Design | Modeling of reactivity and catalyst design | Rational design of more efficient and selective chemical reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Triethyl(pent-4-ynoxy)silane with high regioselectivity?

- Methodological Answer : The compound can be synthesized via iron-catalyzed cross-coupling reactions using non-activated alkyl halides and alkynyl Grignard reagents. For example, triethylsilyl-protected alkynes, such as ((triethylsilyl)ethynyl)magnesium bromide, react with halogenated tetrahydro-2H-pyran derivatives under mild, phosphine-free conditions. Purification via flash chromatography (hexanes/EtOAc, 20:1) yields the product with >85% efficiency. Diastereomeric ratios (e.g., cis:trans = 9.4:1) should be verified using 1H NMR integration .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Combined spectroscopic techniques are critical:

- 1H/13C NMR : Assign peaks for silyl-protected alkoxy groups (δ ~0.5–1.5 ppm for Si-CH2CH3) and alkyne protons (δ ~2.0–3.0 ppm).

- GC-MS : Use trimethylsilyl derivatization to enhance volatility. Major fragments include m/z corresponding to [M-SiEt3]+ and alkyne cleavage products.

- IR Spectroscopy : Confirm C≡C stretching (~2100–2260 cm⁻¹) and Si-O-C bonds (~1000–1100 cm⁻¹) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer : Due to its silane functionality, the compound is moisture-sensitive. Use inert atmospheres (N2/Ar) during synthesis and storage. Safety protocols include:

- Ventilation : Avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves and safety goggles.

- Storage : Anhydrous conditions at 0–6°C in amber glass vials .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition metal-catalyzed reactions?

- Methodological Answer : The triethylsilyl group acts as a steric shield, directing regioselectivity in Sonogashira or Suzuki-Miyaura couplings. Computational studies (DFT) can model orbital interactions between the alkyne π-system and metal catalysts (e.g., Pd(0)). Experimentally, substituent effects on reaction rates can be quantified via Hammett plots using para-substituted aryl halides .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of silane derivatives?

- Methodological Answer : Discrepancies between NMR and MS data often arise from dynamic processes (e.g., rotameric equilibria). Solutions include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.

- 2D-COSY/HSQC : Resolve overlapping signals.

- High-Resolution MS : Differentiate isobaric fragments (e.g., [M+H]+ vs. [M+Na]+) .

Q. How does the stability of this compound vary under acidic or basic conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic Conditions (pH <3) : Monitor Si-O cleavage via 29Si NMR (disappearance of δ ~10–15 ppm signals).

- Basic Conditions (pH >10) : Track alkyne deprotection using IR (loss of C≡C stretch). Kinetic analysis (Arrhenius plots) quantifies degradation rates. Stabilizers like hindered amines can mitigate hydrolysis .

Q. What analytical approaches validate the diastereomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For diastereomers, compare NOE correlations in 1H NMR (e.g., cis-isomers show through-space coupling between alkyne and adjacent protons). X-ray crystallography provides definitive stereochemical assignments .

Data Analysis and Reporting Guidelines

- Tabulate critical parameters : Include yields, diastereomeric ratios, and spectroscopic benchmarks (e.g., Rf values, retention times).

- Address uncertainties : Use error propagation models for kinetic data and report confidence intervals (95% CI) .

- Deposit raw data : Public repositories (e.g., PubChem, Reaxys) enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.